Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
説明
BenchChem offers high-quality Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)7-12-15-11(8-18-12)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWUGIUMLKQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate: A Core Intermediate in the Synthesis of FtsZ Inhibitors and Advanced Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, high-yielding molecular scaffolds. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a highly functionalized 1,3-thiazole derivative that serves as a critical building block in drug discovery. Most notably, it is a primary intermediate in the synthesis of novel aromatic amides designed to inhibit FtsZ, an essential bacterial cell division protein[1].
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of this compound's physicochemical profile, its regioselective synthesis via the Hantzsch pathway, and the self-validating analytical protocols required to ensure its purity for downstream pharmaceutical applications.
Chemical Identity and Physicochemical Properties
Understanding the structural and thermodynamic properties of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is essential for optimizing reaction conditions, predicting solubility during workups, and designing subsequent functionalization steps (such as ester hydrolysis or amidation).
| Property | Value / Description |
| Chemical Name | Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate |
| CAS Registry Number | 17969-12-9[2] |
| Molecular Formula | C₁₃H₁₂ClNO₂S[2] |
| Molecular Weight | 281.75 g/mol [2] |
| Structural Core | 2,4-disubstituted 1,3-thiazole ring |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitrogen, Sulfur, and two Ester Oxygens) |
| Rotatable Bonds | 5 |
| Physical State | Solid (typically crystalline powder) |
Mechanistic Synthesis: The Regioselective Hantzsch Pathway
The most robust and field-proven method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This pathway involves the condensation of an α -haloketone with a thioamide. For this specific target, the reaction utilizes 4-chlorophenacyl bromide and ethyl 3-amino-3-thioxopropanoate[3].
Synthesis Workflow Diagram
Caption: Hantzsch synthesis workflow for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
Step-by-Step Experimental Protocol and Causality
The following protocol is engineered for high yield and relies on strict environmental controls to prevent side reactions[3].
Step 1: Reagent Preparation and Inert Atmosphere
-
Action: Dissolve 4-chlorophenacyl bromide (0.79 g, 3.38 mmol) and ethyl-3-amino-3-thioxopropanoate (0.50 g, 3.38 mmol) in 10 mL of anhydrous ethanol[3]. Purge the reaction vessel with Nitrogen ( N2 ) gas.
-
Causality: Equimolar stoichiometry prevents the accumulation of unreacted α -haloketone, which is a potent lachrymator and complicates downstream purification. The N2 atmosphere is critical because thioamides are susceptible to oxidative degradation at elevated temperatures; inert gas displacement ensures the nucleophilicity of the sulfur atom remains intact.
Step 2: Reflux and Cyclodehydration
-
Action: Heat the solution to 75°C for 2 hours under continuous stirring[3].
-
Causality: Ethanol serves as an ideal polar protic solvent, stabilizing the polar transition states during the initial S-alkylation and subsequent cyclodehydration. The 75°C temperature provides the activation energy required to drive off water and hydrogen bromide (- H2O , - HBr ), forcing the aromatization of the thiazole ring.
Step 3: Solvent Evaporation and Phase Separation
-
Action: Upon reaction completion (verified by TLC), evaporate the ethanol in vacuo. Add distilled water to the crude residue and extract the mixture with Ethyl Acetate (EtOAc) (3 x 50 mL)[3].
-
Causality: Ethanol must be evaporated before the aqueous workup. If left in the mixture, ethanol acts as a co-solvent, inducing severe emulsion formation and reducing the partition coefficient of the hydrophobic thiazole product into the organic EtOAc phase.
Step 4: Purification and Drying
-
Action: Wash the combined organic phases with water and brine, dry over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure[3].
-
Causality: The water/brine washes remove residual hydrobromide salts and unreacted polar precursors. Drying over Na2SO4 removes trace water, preventing the hydrolysis of the ethyl ester moiety during the final concentration step.
Application in Drug Development: Targeting Bacterial FtsZ
The primary pharmaceutical application of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is its use as a precursor for antibacterial agents. The rise of multi-drug resistant pathogens (e.g., MRSA) necessitates novel mechanisms of action.
FtsZ is a highly conserved bacterial protein essential for cell division. During cytokinesis, FtsZ undergoes GTP-dependent polymerization to form the "Z-ring" at the mid-cell, which orchestrates the division machinery[1]. FtsZ is a distant structural homologue of mammalian β -tubulin[4].
Derivatives synthesized from our target acetate scaffold (such as complex aromatic amides) are designed to selectively bind to the interdomain cleft of FtsZ[1]. This binding induces conformational arrest, preventing the GTP-dependent polymerization required for Z-ring formation, ultimately leading to bacterial cell death without cross-reacting with human tubulin networks.
FtsZ Inhibition Mechanism Diagram
Caption: Mechanism of FtsZ polymerization inhibition by thiazole-derived compounds.
Analytical Validation and Quality Control
To ensure trustworthiness in drug development, synthesized intermediates must undergo a self-validating analytical protocol. Relying on a single analytical method introduces risk; therefore, orthogonal techniques are required to confirm both regiochemistry and isotopic composition.
-
Proton Nuclear Magnetic Resonance ( 1 H NMR):
-
Thiazole Core Confirmation: The most diagnostic signal is the isolated singlet at approximately δ 7.4 - 7.6 ppm, corresponding to the C5 proton of the newly formed thiazole ring.
-
Aromatic Region: The p-chlorophenyl group will present as a classic AA'BB' spin system (typically two distinct doublets integrating to 4 protons) in the δ 7.4 - 7.9 ppm range.
-
Acetate Moiety: The isolated methylene bridge ( −CH2− ) between the thiazole C2 and the ester carbonyl appears as a sharp singlet near δ 4.0 - 4.2 ppm. The ethyl ester is confirmed by a quartet ( δ ~4.1 ppm) and a triplet ( δ ~1.2 ppm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Using Electrospray Ionization in positive mode (ESI+), the spectrum must exhibit a prominent [M+H]+ peak at m/z 282.0.
-
Isotopic Validation: Because the molecule contains a single chlorine atom, the mass spectrum must display a characteristic M+2 peak at m/z 284.0 with an intensity of approximately 33% relative to the parent peak, confirming the presence of the 37Cl isotope.
-
References
- Haydon, D. J., et al. (Biota Scientific Management Pty Ltd). "Aromatic amides and uses thereof.
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Organic Chemistry Portal Named Reactions, Accessed March 2026.[Link]
Sources
Mechanism of action of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate derivatives
An In-Depth Technical Guide to the Mechanistic Landscape of 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate Derivatives
Executive Summary
The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the design of potent and selective modulators of biological targets. This guide focuses on derivatives of the Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate scaffold, a chemical class that exhibits remarkable biological polypharmacology. Rather than possessing a single, universal mechanism of action, these derivatives engage a diverse range of molecular targets contingent upon specific structural modifications. This diversity underscores their potential as a versatile template for drug discovery.
This document provides a comprehensive exploration of the known and potential mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will dissect their molecular interactions across several key therapeutic areas, including oncology, inflammation, and regenerative medicine. Furthermore, this guide furnishes detailed experimental protocols and workflows, offering a practical framework for scientists seeking to investigate and validate the mechanisms of similar small molecules.
Part 1: The Thiazole Core - A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is an aromatic system whose physicochemical properties make it an ideal building block for drug design.[3][4] The heteroatoms serve as key hydrogen bond acceptors and donors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological macromolecules.[4] This versatility has led to the incorporation of the thiazole core into numerous blockbuster drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[4] The broad spectrum of biological activities associated with thiazole derivatives—ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective—cements its status as a critical scaffold for developing novel therapeutics.[1][5][6][7]
Part 2: Elucidating the Multifaceted Mechanisms of Action
The biological activity of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate derivatives is not monolithic. The core scaffold serves as a chassis upon which functional group modifications can be made to direct the molecule toward distinct biological targets. Below, we explore the primary mechanisms reported for this and structurally related thiazole classes.
Anticancer Activity: A Multi-pronged Attack
Thiazole derivatives have emerged as a promising class of cancer chemotherapeutic agents, acting on a variety of established and novel oncology targets.[8][9][10]
A primary mechanism for the anticancer effects of many thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
-
PI3K/mTOR Dual Inhibition: The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Certain thiazole derivatives have been designed as dual inhibitors of PI3Kα and mTOR, leading to cell cycle arrest in the G0–G1 phase and the induction of apoptosis, as evidenced by increased levels of caspase-3.[11]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Thiazole derivatives can function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in the angiogenic cascade.[12] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling, preventing tumor neovascularization.[12]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers. Thiazolyl-pyrazoline hybrids have been shown to act as EGFR inhibitors, displaying potent antiproliferative activity against lung and breast cancer cell lines.[13]
Caption: Kinase inhibition by thiazole derivatives.
A novel anticancer strategy involves specifically targeting mitochondria, the cell's powerhouses. By attaching a mitochondria-targeting moiety like the triphenylphosphonium (TPP+) cation to a thiazole scaffold, these compounds can accumulate in the mitochondria of cancer cells.[14] This targeted accumulation leads to a decrease in the mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[14]
The deubiquitinase USP7 (also known as HAUSP) is a key regulator of the tumor suppressor p53 by stabilizing its negative regulator, Mdm2. Inhibition of USP7 leads to Mdm2 degradation, p53 stabilization, and tumor suppression. Thiazole derivatives have been identified as a new class of USP7 inhibitors, inducing cancer cell death in both p53-dependent and -independent manners.[15]
Anti-inflammatory Effects: Targeting Key Mediators
Chronic inflammation is linked to numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory potential by inhibiting key enzymes in inflammatory pathways.[2][7]
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. Certain 5-thiazol-based thiazolidinone derivatives have been identified as potent and selective inhibitors of COX-1.[16] Molecular docking studies suggest these compounds interact with key residues like Arg120 in the COX-1 active site.[16] Other thiazole-based chalcones have also shown significant anti-inflammatory activity, likely through the inhibition of COX or lipoxygenase (LOX) pathways.[17]
Stem Cell Reprogramming: Induction of Pluripotency Factors
A fascinating application for this chemical class lies in regenerative medicine. The transcription factor Oct3/4 is a master regulator of pluripotency, and its induction can help reprogram somatic cells into induced pluripotent stem cells (iPSCs).[18]
A lead compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, termed O4I2, was identified in a high-throughput screen as a potent inducer of Oct3/4 expression.[18] This and related derivatives represent a new class of small molecules that can facilitate the generation of iPSCs, which have immense therapeutic potential.[19] Further proteomic analysis revealed that a derivative of O4I2 directly targets the splicing factor 3B subunit 1 (SF3B1), indicating a novel mechanism involving the modulation of RNA splicing to control pluripotency.[19]
Part 3: Methodologies for Mechanistic Investigation
Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. The following workflows and protocols provide a robust framework for investigating novel derivatives.
Workflow for Target Identification and Validation
The initial step is to identify the direct molecular target of the compound and validate this interaction within a cellular context. This process confirms that the observed cellular effects are a direct result of on-target engagement.
Caption: Workflow for Target Identification and Validation.
-
Principle: This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The signal, often luminescence from remaining ATP, is inversely proportional to kinase activity.
-
Methodology:
-
Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA), and a universal kinase substrate.[12]
-
Dispense the compound of interest (serially diluted) into a 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding a solution of ATP (at or near the Km concentration). Incubate at room temperature for 1 hour.
-
Terminate the reaction and measure the remaining ATP using a commercial detection reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality: This is a direct, cell-free test of enzymatic inhibition. A low IC50 value provides strong evidence that the compound can physically block the kinase's active site, justifying further investigation into its cellular effects.[12]
Workflow for Characterizing Cellular Effects
Once a target is validated, the next step is to characterize the compound's effect on whole cells, linking target engagement to a functional cellular outcome like apoptosis or cell cycle arrest.
Caption: Workflow for Characterizing Cellular Effects.
-
Principle: This technique measures the DNA content of individual cells. Since cells have twice the DNA content in the G2/M phase compared to the G0/G1 phase, one can quantify the proportion of cells in each phase of the cell cycle.
-
Methodology:
-
Culture cancer cells (e.g., HL-60) in 6-well plates and treat with the thiazole derivative at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.[11]
-
Harvest the cells by trypsinization and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Model the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Self-Validation: An effective compound will show a clear, dose-dependent accumulation of cells in a specific phase (e.g., G0/G1 for a PI3K inhibitor or G2/M for a microtubule inhibitor), providing a quantifiable phenotypic endpoint that validates the proposed mechanism.[1][11]
Part 4: Data Synthesis and Future Directions
The versatility of the thiazole scaffold is evident in the wide range of potencies observed against different biological targets.
Quantitative Data Summary
| Derivative Class | Target | Assay | Potency (IC50) | Reference |
| Thiazole-based Hybrids | Acetylcholinesterase (AChE) | In vitro enzyme assay | 103 - 500 nM | [6] |
| Thiazole Derivatives | USP7 | In vitro enzyme assay | Low micromolar (µM) | [15] |
| Thiazole-based Compounds | PI3Kα / mTOR | In vitro kinase assay | Varies; PI3Kα similar to alpelisib | [11] |
| Thiazolyl-Pyrazolines | EGFR | Cellular proliferation | 3.92 - >100 µM | [13] |
| Thiazolidinone Hybrids | COX-1 | In vitro enzyme assay | Superior to naproxen | [16] |
| 4-Aryl-Thiazole-TPP+ | HeLa Cancer Cells | Cellular proliferation | ~5 µM | [14] |
Concluding Remarks and Future Outlook
The Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate scaffold and its relatives represent a highly adaptable platform for modern drug discovery. The evidence clearly indicates that these compounds do not have a single mechanism of action but are "target-class chameleons," capable of being tailored to inhibit protein kinases, modulate inflammatory enzymes, or even influence the complex machinery of cellular reprogramming. Their polypharmacology is a testament to the privileged nature of the thiazole core.
Future research should focus on leveraging medicinal chemistry to enhance the potency and selectivity of these derivatives for specific targets. Structure-activity relationship (SAR) studies are crucial to map the chemical space and identify modifications that favor one biological activity over others. Furthermore, the identification of derivatives that bind potently to novel targets like SF3B1 opens up new avenues for therapeutic intervention.[19] The continued exploration of this versatile scaffold holds significant promise for the development of next-generation therapeutics to address unmet needs in oncology, inflammation, and beyond.
References
- Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
- (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Source not available.
- (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- (2017). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. PubMed.
- (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. IJPPR.
- Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
- (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Taylor & Francis Online.
- (Year not available). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing.
- (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Source not available.
- (Year not available). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Bentham Science.
- (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online.
- (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. PubMed.
- (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Source not available.
- (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
- (Year not available). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PMC.
- (Year not available). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. ResearchGate.
- (2025). Applications of Ethyl Thiazol-2-ylglycinate in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. PubMed.
- (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen.
- (2025). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI.
- (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
- (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.
- (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- (2024). Bioorganic Chemistry. Xi'an Jiaotong-Liverpool University (XJTLU).
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. media.neliti.com [media.neliti.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. scholar.xjtlu.edu.cn [scholar.xjtlu.edu.cn]
- 15. Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preliminary In Vitro Biological Evaluation of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Executive Summary
The thiazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on a specific derivative, Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, a compound with historical, albeit limited, evidence of anti-inflammatory potential. Recognizing the therapeutic promise of this chemical class, this document provides a comprehensive framework for conducting a preliminary, yet thorough, in vitro biological evaluation. We present a structured screening cascade designed for researchers, scientists, and drug development professionals, detailing the rationale, step-by-step protocols, and data interpretation for assessing the compound's anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This guide is structured not as a rigid template, but as a logical, decision-based workflow, empowering researchers to systematically uncover the therapeutic potential of this promising thiazole derivative.
Introduction: The Scientific Rationale
The Thiazole Scaffold: A Privileged Structure in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions make it an ideal scaffold for engaging with biological targets. Thiazole derivatives have demonstrated a remarkable diversity of pharmacological effects, finding application as anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant agents. This versatility has cemented the thiazole ring as a "privileged structure" in medicinal chemistry, justifying the investigation of novel analogues.
Subject Compound: Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
The target of this guide is Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. Its structure features a 4-phenylthiazole core, a common feature in molecules with demonstrated bioactivity. The presence of a 4-chlorophenyl group can enhance activity, a strategy often employed in drug design to improve binding affinity through halogen bonding or by modifying electronic properties. While extensive modern data is lacking, a key historical study identified this compound as having anti-inflammatory effects, potentially through the stabilization of lysosomal membranes. This finding serves as a critical, albeit dated, starting point and provides a strong impetus for a modern, systematic re-evaluation.
A Multi-Faceted Screening Approach
Given the established portfolio of activities for the thiazole class and the specific historical data on our target compound, a preliminary assessment should not be limited to a single biological target. A logical screening cascade provides the most efficient path to comprehensively profile the compound's potential. This guide proposes a four-pronged approach:
-
Anti-inflammatory Activity: The primary hypothesis, based on existing literature.
-
Anticancer Activity: A very common and potent activity of 4-phenylthiazole derivatives.
-
Antimicrobial Activity: A frequent characteristic of thiazole-based compounds.
-
Antioxidant Activity: A common secondary activity that can contribute to overall therapeutic effect.
This parallel screening strategy maximizes the potential for identifying a significant biological effect, providing a robust foundation for future drug development efforts.
Compound Synthesis and Characterization
A reliable biological evaluation begins with a pure, well-characterized compound. The synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate can be achieved via a multi-step process, beginning with the well-established Hantzsch thiazole synthesis.
Proposed Synthesis Workflow
The synthesis initiates with the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea to form the 2-amino-4-(4-chlorophenyl)thiazole intermediate. This is followed by a nucleophilic substitution reaction with ethyl 2-bromoacetate to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
In Vitro Screening Cascade: Protocols and Methodologies
This section details the experimental protocols for the four proposed areas of investigation. The causality behind each step is explained to ensure a deep understanding of the process.
Assessment of Anticancer Activity
Justification: The 4-phenylthiazole scaffold is present in numerous compounds with potent antiproliferative properties, including some that target key signaling molecules like IGF-1R. Therefore, evaluating cytotoxicity against relevant cancer cell lines is a high-priority starting point.
Caption: Decision workflow for in vitro anticancer screening.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Cell Line | Type | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index |
| MCF-7 | Breast Adenocarcinoma | |||
| A549 | Lung Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | |||
| HEK293 | Non-cancerous Kidney | |||
| Selectivity Index = IC50 in non-cancerous cells / IC50 in cancer cells |
Assessment of Anti-inflammatory Activity
Justification: This is the primary lead for the compound. A modern approach involves assessing the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate molecular weight and exact mass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including approved pharmaceuticals. The presence of a 4-chlorophenyl group and an ethyl acetate moiety suggests its potential as an intermediate in the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established methods, and expected analytical characterization data.
Chemical Identity and Properties
A clear and unambiguous identification of a chemical entity is paramount for scientific research. The following table summarizes the key identifiers and physicochemical properties of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₁₂ClNO₂S | [1][2] |
| Molecular Weight | 281.76 g/mol | [1] |
| Exact Mass | 281.0226 g/mol | Calculated |
| CAS Number | 20287-70-1 | [1][2] |
| Purity | >95% | [2] |
| Storage | 2-8°C, sealed in a dry environment | [3] |
Molecular Structure
The structural arrangement of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is crucial for understanding its chemical reactivity and biological interactions.
Sources
- 1. Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | CAS:20287-70-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 2. ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate-20287-70-1 - Thoreauchem [thoreauchem.com]
- 3. 20287-70-1|Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate|BLD Pharm [bldpharm.com]
Step-by-step synthesis protocol for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Application Note: Synthesis and Isolation Protocol for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Abstract Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel antibacterial agents, specifically those targeting the bacterial cell division protein FtsZ [1]. This application note details a robust, self-validating protocol for its preparation via a classical Hantzsch thiazole synthesis. The guide provides step-by-step methodologies, mechanistic rationales, and downstream processing steps optimized for high yield and purity.
Mechanistic Overview and Reaction Design
The synthesis of substituted thiazoles is most reliably achieved through the Hantzsch thiazole synthesis, a multicomponent condensation reaction. In this protocol, the target compound is synthesized by reacting an α -haloketone (4-chlorophenacyl bromide) with a thioamide equivalent (ethyl 3-amino-3-thioxopropanoate) [1, 2].
Mechanistic Causality:
-
SN2 Displacement: The highly nucleophilic sulfur atom of the thioamide attacks the α -carbon of the 4-chlorophenacyl bromide, displacing the bromide ion.
-
Cyclization: The nitrogen atom of the primary amine subsequently attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered intermediate.
-
Dehydration: Driven by the thermodynamic stability of aromaticity, the intermediate undergoes rapid dehydration (loss of a water molecule) to yield the fully conjugated thiazole ring.
Ethanol (EtOH) is selected as the solvent because its protic nature facilitates the necessary proton transfers during the cyclization and dehydration phases, while its moderate boiling point (78 °C) allows for a safe and effective reflux temperature[1].
Fig 1. Experimental workflow for the Hantzsch thiazole synthesis.
Materials and Reagents
Accurate stoichiometry is critical to prevent the formation of unreacted starting material impurities, which can complicate downstream purification.
Table 1: Reagent Stoichiometry and Properties
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles (mmol) | Role |
| 4-Chlorophenacyl bromide | 233.49 | 1.0 | 0.79 g | 3.38 | Electrophile ( α -haloketone) |
| Ethyl 3-amino-3-thioxopropanoate | 147.19 | 1.0 | 0.50 g | 3.38 | Nucleophile (Thioamide) |
| Ethanol (Absolute) | 46.07 | Solvent | 10 mL | - | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 3 x 50 mL | - | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Excess | As needed | - | Drying Agent |
Step-by-Step Experimental Protocol
This methodology is adapted from validated patent literature for the synthesis of aromatic amides and FtsZ inhibitors [1].
Phase 1: Reaction Assembly
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert Nitrogen (N₂) gas for 5 minutes.
-
Rationale: The N₂ atmosphere prevents the oxidative degradation of the thioamide precursor at elevated temperatures, ensuring maximum yield.
-
-
Addition: Charge the flask with 4-chlorophenacyl bromide (0.79 g, 3.38 mmol) and ethyl 3-amino-3-thioxopropanoate (0.50 g, 3.38 mmol).
-
Solvation: Add 10 mL of absolute ethanol to the flask. Begin stirring at 400 RPM to form a homogenous suspension/solution.
-
Heating: Submerge the flask in a pre-heated oil bath set to 75 °C. Maintain heating and stirring for exactly 2 hours [1].
-
Rationale: 75 °C provides sufficient thermal energy to overcome the activation barrier for the cyclization step without causing solvent bumping or thermal decomposition of the product.
-
Phase 2: Workup and Extraction
-
Concentration: Upon completion of the 2-hour reaction time, remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.
-
Rationale: Removing the water-miscible ethanol prevents the product from partitioning into the aqueous layer during the subsequent extraction phase.
-
-
Quenching: Resuspend the crude, concentrated residue in 20 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the target compound by adding Ethyl Acetate (EtOAc) in three sequential 50 mL portions. Shake vigorously and vent carefully. Collect and combine the upper organic (EtOAc) layers.
Phase 3: Purification and Isolation
-
Washing: Wash the combined organic phases first with 30 mL of deionized water, followed by 30 mL of saturated aqueous sodium chloride (brine).
-
Rationale: The brine wash is a critical pre-drying step. The high ionic strength of the brine forces dissolved water out of the organic ethyl acetate layer via the common-ion effect and osmotic pressure.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄) until the crystals remain free-flowing. Allow to sit for 15 minutes.
-
Final Isolation: Filter the mixture through fluted filter paper to remove the hydrated drying agent. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. (Further purification can be achieved via silica gel flash chromatography if ultra-high purity is required for downstream biological assays).
References
- Haydon, D. J., et al. (2016). Aromatic amides and uses thereof (U.S. Patent No. 9,511,073 B2). U.S. Patent and Trademark Office.
- Haydon, D. J., et al. (2012). Aromatic amides and uses thereof (W.O. Patent No. 2012142671 A1). World Intellectual Property Organization.
Using Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate as a pharmaceutical intermediate
Caption: Simplified mechanism of the Hantzsch thiazole synthesis. [14]
References
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. [Research on the effect of a new anti-inflammatory thiazole compound, 2-(4-chlorophenyl)-thiazol-4-ylacetate of ethyl, on a model of experimental inflammation with pathogenesis involving the labilization of lysosome membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | CAS:20287-70-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. 20287-70-1|Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate|BLD Pharm [bldpharm.com]
- 7. itwreagents.com [itwreagents.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. synarchive.com [synarchive.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Application Note: Hantzsch Synthesis and Downstream Utility of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Executive Summary
Thiazole-containing heterocycles are ubiquitous in medicinal chemistry, serving as core pharmacophores in a vast array of antimicrobial, anticancer, and antiviral agents [[1]](). Specifically, the 4-(4-chlorophenyl)thiazole scaffold is highly valued; the para-chloro substitution enhances lipophilic interactions and modulates the electronic properties of the thiazole ring, significantly improving binding affinity in biological targets such as Pim1 kinase and flaviviral proteases 23. This application note details the optimized Hantzsch synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate , a versatile building block, and explores its downstream applications in drug development.
Mechanistic Causality in Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis remains the most robust and widely utilized method for constructing the 1,3-thiazole ring 45. The synthesis of our target molecule involves the bimolecular condensation of 2-bromo-1-(4-chlorophenyl)ethanone (an α -haloketone) with ethyl thiooxamate (a thioamide) [[6]]().
Mechanistic Steps & Causality:
-
S-Alkylation (Nucleophilic Substitution): The sulfur atom of ethyl thiooxamate acts as a potent nucleophile, displacing the bromide ion from the α -haloketone. The choice of a polar protic solvent (e.g., ethanol) stabilizes the leaving bromide ion, facilitating this SN2 process.
-
Cyclization: The nitrogen atom of the thioamide attacks the highly electrophilic carbonyl carbon of the ketone, forming a cyclic hydroxythiazoline intermediate.
-
Dehydration (Aromatization): The intermediate undergoes rapid dehydration, driven by the thermodynamic stability of the resulting aromatic system. Studies utilizing Hammett free-energy relationships indicate that electron-withdrawing groups (like the para-chloro substituent) influence the stabilization of the cationic transition state during this critical dehydration step, thereby affecting the reaction kinetics 7.
Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis Workflow
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity while preventing side reactions such as ester hydrolysis.
Materials
-
2-Bromo-1-(4-chlorophenyl)ethanone: 1.0 equiv (10 mmol, 2.33 g)
-
Ethyl thiooxamate: 1.1 equiv (11 mmol, 1.46 g)
-
Absolute Ethanol: 30 mL
-
Saturated Aqueous Sodium Bicarbonate ( NaHCO3 ): For workup
Step-by-Step Methodology
-
Reaction Initiation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-chlorophenyl)ethanone in 30 mL of absolute ethanol.
-
Causality: Absolute ethanol is preferred over aqueous mixtures to prevent competitive hydrolysis of the α -haloketone and the ethyl ester moiety of the thioamide 8.
-
-
Thioamide Addition: Add ethyl thiooxamate to the stirring solution at room temperature. The solution may exhibit a slight color change as the initial S-alkylation occurs.
-
Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps, ensuring complete conversion to the aromatic thiazole [[9]]().
-
-
In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction mixture and analyze via TLC (Hexanes:Ethyl Acetate, 3:1). The disappearance of the UV-active α -haloketone spot indicates reaction completion.
-
Workup & Neutralization: Cool the reaction mixture to room temperature. The reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct. Concentrate the mixture under reduced pressure to remove ethanol. Suspend the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 25 mL).
-
Causality: Neutralization prevents acid-catalyzed degradation of the product during isolation and removes unreacted water-soluble impurities.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol to yield Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate as a crystalline solid.
Quantitative Data: Reaction Optimization
The efficiency of the Hantzsch synthesis can be heavily modulated by solvent and heating conditions. The following table summarizes comparative optimization data derived from analogous 4-arylthiazole syntheses, demonstrating how modern green chemistry approaches can improve yields 8.
| Reaction Condition | Solvent | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
| Conventional Heating | Absolute Ethanol | 78 (Reflux) | 3.0 h | 82% | >95% |
| Conventional Heating | PEG-400 | 90 | 2.5 h | 85% | >96% |
| Microwave Irradiation | Anhydrous Glycerol | 95 - 120 | 4.5 min | 91% | >98% |
| Room Temperature | Methanol | 25 | 24.0 h | 45% | <80% |
Table 1: Optimization of reaction conditions for 4-arylthiazole derivatives. Microwave irradiation in green solvents like glycerol significantly reduces reaction time while improving yield by mitigating thermal degradation.
Downstream Applications in Drug Development
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is not typically an end-product but a highly functionalized intermediate. The ethyl acetate side chain at the C2 position offers a versatile handle for further derivatization, which is essential for exploring structure-activity relationships (SAR) in medicinal chemistry 1011.
-
Hydrolysis to Carboxylic Acid: Base-catalyzed hydrolysis (using KOH in ethanol) yields 2-(4-(4-chlorophenyl)thiazol-2-yl)acetic acid [[9]](). This acid can be coupled with various amines using standard peptide coupling reagents (EDC, HOBt) to generate amide libraries targeting enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase) 11.
-
Reduction to Alcohol: The ester can be reduced using Lithium Aluminum Hydride ( LiAlH4 ) or Sodium Borohydride ( NaBH4 ) to form 2-(4-(4-chlorophenyl)thiazol-2-yl)ethanol, analogous to the synthesis of related fluorophenyl derivatives 6. The resulting alcohol can be converted to an ether or an alkyl halide for further substitution.
-
Knoevenagel Condensations: The methylene protons adjacent to the ester and the thiazole ring are sufficiently acidic to participate in condensation reactions with aromatic aldehydes, yielding α,β -unsaturated esters with potential anticancer properties 2.
Downstream synthetic applications of the ethyl acetate thiazole scaffold.
References
-
A Systematic Review On Thiazole Synthesis And Biological Activities. kuey.net. 1
-
Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. acs.org. 7
-
2-Amino-4-(4-chlorophenyl)thiazole. chemimpex.com. 10
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct.co.in. 4
-
Recent Development in the Synthesis of Thiazoles. nih.gov. 5
-
Thiazole-2-carboxylic acid | 14190-59-1. benchchem.com. 9
-
CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole. cymitquimica.com. 11
-
Optimisation of reaction conditions for 2-cyanomethyl-4-(4-chlorophenyl) thiazole (3b). researchgate.net. 8
-
(4-(4-Fluorophenyl)thiazol-2-yl)methanol. benchchem.com. 6
-
Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. nih.gov. 2
-
Identification of novel thiazole derivatives as flaviviral protease inhibitors against DENV and JEV. researchgate.net. 3
Sources
- 1. kuey.net [kuey.net]
- 2. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-(4-Fluorophenyl)thiazol-2-yl)methanol|CAS 1211511-24-8 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole-2-carboxylic acid | 14190-59-1 | Benchchem [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CAS 2103-99-3: 2-amino-4-(4-chlorophenyl)thiazole [cymitquimica.com]
Formulation strategies for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate in drug discovery
Formulation Strategies for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate in Drug Discovery
Executive Summary & Physicochemical Profiling
Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is a synthetic building block and early-stage active pharmaceutical ingredient (API) featuring a privileged thiazole pharmacophore[1]. While thiazole-based derivatives exhibit potent biological activities—ranging from antimicrobial to targeted anticancer properties—their clinical translation is frequently hindered by poor physicochemical properties[1].
From a structural perspective, the presence of the 4-chlorophenyl group and the ethyl acetate moiety renders this compound highly lipophilic. Consequently, it suffers from poor aqueous solubility, slow dissolution rates, and low permeability. These characteristics are the primary culprits for high attrition rates in early drug development[2]. To prevent "precipitation upon dilution" in biological assays and to ensure adequate oral bioavailability in preclinical models, researchers must employ rationally designed, "enabling" formulation strategies[2].
Strategy 1: In Vitro Assay Solubilization (The Co-Solvent Approach)
Causality & Mechanism: In high-throughput screening, compounds are typically stored in 100% DMSO. When diluted directly into aqueous assay buffers, hydrophobic thiazole derivatives undergo rapid nucleation and precipitation. This leads to artificially low efficacy readouts and irreproducible data. By utilizing a co-solvent intermediate and serial dilution, the thermodynamic shock to the system is minimized, keeping the compound in a metastable, supersaturated state long enough for the assay duration.
Protocol: Step-by-Step Co-Solvent Dilution
-
Stock Preparation: Dissolve Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate in 100% anhydrous DMSO to create a 10 mM stock solution. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Intermediate Dilution: Prepare an intermediate working solution by diluting the DMSO stock into a co-solvent mixture (e.g., 50% DMSO / 50% Ethanol or PEG400) to a concentration of 1 mM.
-
Serial Aqueous Dilution: Gradually titrate the intermediate solution into the final aqueous assay buffer (e.g., PBS, pH 7.4) under continuous vortexing to prevent localized high concentrations of the API.
-
Self-Validation: Visually inspect the final assay plate under a microscope at 40x magnification to confirm the absence of micro-precipitates prior to introducing biological targets.
Strategy 2: Preclinical In Vivo Dosing via SMEDDS
Causality & Mechanism: For oral administration in rodent models, simple aqueous suspensions of this compound will yield erratic pharmacokinetic (PK) profiles due to dissolution-rate limited absorption. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions (<100 nm) upon mild agitation in the aqueous environment of the gastrointestinal (GI) tract[3]. This maintains the lipophilic thiazole in a solubilized state, presenting a massive interfacial area for absorption and promoting lymphatic transport, which effectively bypasses hepatic first-pass metabolism[3].
Protocol: SMEDDS Formulation
-
Excipient Screening: Determine the equilibrium solubility of the API in various lipid vehicles (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP).
-
Phase Diagram Construction: Titrate the oil, surfactant, and co-surfactant to identify the self-emulsifying region (a standard starting point is 20% oil, 40% surfactant, 40% co-surfactant).
-
Drug Incorporation: Dissolve the API into the optimized blank SMEDDS mixture at 40°C under magnetic stirring until a clear, isotropic solution is formed.
-
Self-Validation (In Vitro Dispersion Test): Add 1 mL of the drug-loaded SMEDDS to 250 mL of simulated gastric fluid (SGF, pH 1.2) at 37°C. Monitor droplet size using Dynamic Light Scattering (DLS) to confirm a Z-average diameter of <100 nm and a low polydispersity index (PDI < 0.3).
Mechanistic pathway of SMEDDS enhancing oral bioavailability of lipophilic APIs.
Strategy 3: Solid Oral Dosage Translation via Amorphous Solid Dispersions (ASDs)
Causality & Mechanism: While SMEDDS are excellent for preclinical liquid dosing, solid oral dosage forms are preferred for clinical translation and long-term stability. Solid dispersions involve dispersing the hydrophobic medicament within a hydrophilic polymer matrix[4]. By converting the crystalline API into a high-energy amorphous state, the thermodynamic barrier to dissolution is lowered. The polymer (e.g., HPMCAS or PVP-VA) acts as an anti-nucleating agent, maintaining drug supersaturation in the GI tract and preventing recrystallization[4].
Protocol: Spray Drying for ASD Generation
-
Solvent Selection: Dissolve the API and the selected polymer (e.g., HPMCAS) in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 drug-to-polymer mass ratio.
-
Spray Drying: Atomize the solution through a nozzle into a drying chamber with a heated nitrogen gas stream (Inlet temp: 80°C, Outlet temp: 45°C).
-
Secondary Drying: Collect the resulting powder and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.
-
Self-Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD) to confirm the absence of crystalline peaks (a characteristic "amorphous halo" should be present) and Modulated Differential Scanning Calorimetry (mDSC) to determine the single glass transition temperature (Tg), proving a homogenous dispersion.
Quantitative Data Summary
| Formulation Strategy | Primary Application | Key Excipients / Matrix | Expected Droplet/Particle Size | Apparent Solubility Increase |
| Co-Solvent Dilution | In Vitro Assays | DMSO, Ethanol, PEG400 | N/A (Molecular Solution) | 5x - 10x (Transient) |
| SMEDDS | Preclinical In Vivo PK | Capryol 90, Tween 80, Transcutol | 20 nm - 100 nm | 50x - 100x |
| Amorphous Solid Dispersion | Solid Oral Dosage (Clinical) | HPMCAS, PVP-VA, Copovidone | 1 µm - 10 µm (Powder) | 20x - 50x (Supersaturation) |
Table 1: Summary of formulation strategies for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
Formulation Workflow
Decision tree and formulation workflow from discovery to clinical translation.
References
-
Williams, H.D., et al. "Strategies for the formulation development of poorly soluble drugs via oral route." Innovative Dosage Forms: Design and Development at Early Stage, Wiley, 2019, pp. 49-89. URL:[Link]
-
Pivovarova, E., et al. "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." International Journal of Molecular Sciences, vol. 23, no. 17, 2022, p. 9844. URL:[Link]
-
Singh, B., et al. "Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile." Current Drug Therapy, 2007. URL:[Link]
-
Various Authors. "Oral formulation strategies to improve solubility of poorly water-soluble drugs." ResearchGate, 2020. URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Thermal Degradation of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. The structural integrity of this key intermediate is paramount for reproducible experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to prevent its thermal degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs) on Compound Stability
This section addresses the most common questions regarding the stability of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, providing the foundational knowledge needed to handle the compound correctly.
Q1: What are the primary chemical pathways that lead to the degradation of this compound during storage?
A1: The degradation of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is primarily driven by two mechanisms:
-
Ester Hydrolysis: The most common degradation pathway under typical storage or experimental conditions is the hydrolysis of the ethyl ester group.[1][2] This reaction is a nucleophilic attack by water on the ester's carbonyl carbon, which is often accelerated by elevated temperatures or the presence of acidic or basic catalysts.[1][3] The result is the formation of the corresponding carboxylic acid and ethanol, which will alter the compound's purity and reactivity in subsequent steps.
-
Thermal Decomposition: At significantly higher temperatures, the core thiazole ring structure can undergo thermal decomposition. While many thiazole derivatives are robust, with decomposition temperatures often starting between 160-190°C or higher, prolonged exposure to heat can lead to fragmentation of the heterocyclic system.[4][5][6]
Q2: What are the optimal storage conditions to ensure long-term stability?
A2: To mitigate the risk of degradation, the compound must be stored under controlled conditions that limit its exposure to heat, moisture, and light. The recommended storage protocols are summarized in the table below.
Q3: How sensitive is the compound to atmospheric moisture and oxygen?
A3: The compound is highly sensitive to moisture due to the risk of ester hydrolysis.[1][7] The presence of water molecules, even from atmospheric humidity, can initiate the degradation process. Therefore, storing the compound under a dry, inert atmosphere like argon or nitrogen is crucial. While direct evidence for rapid oxidation is less pronounced, it is a standard best practice for complex organic molecules to minimize oxygen exposure, as elevated temperatures can accelerate oxidative processes.
Q4: Are there any visible signs that my sample may have degraded?
A4: Yes. While analytical confirmation is always necessary, visual inspection can provide initial clues. Signs of potential degradation include:
-
Change in color: A noticeable shift from its original color (e.g., off-white or pale yellow) to a darker yellow or brown hue.
-
Change in physical state: Clumping of a powdered solid, which can indicate moisture absorption.
-
Reduced solubility: Difficulty in dissolving the compound in a solvent in which it was previously freely soluble.
If any of these signs are observed, it is imperative to re-analyze the sample's purity before use.
Section 2: Troubleshooting Guide for Common Scenarios
This section provides practical, step-by-step solutions to specific issues that users may encounter.
Issue 1: I suspect my sample has degraded after being stored improperly. How can I confirm and quantify the degradation?
Expert Analysis: To confirm suspected degradation, you must use analytical techniques to separate and identify the parent compound from its potential degradants. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Troubleshooting Steps:
-
Prepare a Reference Standard: Dissolve a small amount of a new, unopened batch of the compound in a suitable solvent (e.g., acetonitrile or methanol) to serve as a T=0 or reference sample.
-
Prepare the Suspected Sample: In parallel, prepare a solution of the suspect sample at the identical concentration.
-
HPLC Analysis: Analyze both samples using a reverse-phase HPLC method (e.g., C18 column).
-
Observation: Look for the emergence of new peaks in the chromatogram of the suspect sample. The primary hydrolysis product, the carboxylic acid, is more polar than the parent ester and will therefore have a shorter retention time.
-
Quantification: The percentage of degradation can be estimated by comparing the peak area of the parent compound in the suspect sample to that of the reference standard.
-
Issue 2: My experimental protocol requires heating the compound in solution. What precautions must I take to prevent degradation during the experiment?
Expert Analysis: Heating the compound, especially in the presence of protic solvents or potential contaminants, significantly increases the rate of hydrolysis.[8] The key is to maintain an anhydrous and oxygen-free environment.
Recommended Precautions:
-
Use Dry Solvents: Always use anhydrous solvents with low water content (<50 ppm).
-
Inert Atmosphere: Before heating, thoroughly degas the solvent and purge the reaction vessel with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the heating process.
-
Temperature Control: Do not exceed the minimum temperature required for the reaction. Use a precisely controlled heating mantle or oil bath.
-
Minimize Reaction Time: Plan the experiment to minimize the duration the compound is held at an elevated temperature.
-
Perform a Pilot Test: If unsure, conduct a small-scale pilot reaction and analyze the outcome for degradation products before committing a large quantity of material.
Section 3: Validated Protocols for Storage and Stability Assessment
These protocols provide standardized procedures for handling and testing the stability of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container with a desiccant.
-
Storage Location: Store the compound in a refrigerator at 2-8°C . The storage area should be dark to prevent potential photodegradation.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the container inside a nitrogen- or argon-purged desiccator or glove box.
-
Dispensing: When weighing out the compound, allow the container to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[9] Perform weighing as quickly as possible and tightly reseal the container, purging with inert gas if possible, before returning to cold storage.[10][11][12][13]
Protocol 2: Experimental Workflow for Accelerated Stability Testing
This protocol allows users to determine the compound's stability under stressed conditions, which is crucial for predicting its shelf-life.[14][15][16] This workflow is based on principles outlined in ICH guidelines for stability testing.[17][18]
Objective: To evaluate the impact of elevated temperature and humidity on the purity of the compound over time.
Methodology:
-
Sample Preparation: Aliquot approximately 10-20 mg of the compound from a fresh batch into several small, inert glass vials.
-
Initial Analysis (T=0): Retain one vial as the T=0 reference. Analyze its purity meticulously via HPLC to establish a baseline.
-
Storage Conditions: Place the remaining vials into stability chambers set to the conditions outlined in the table below.
-
Time Points: Pull one vial from each storage condition at specified time points (e.g., 1, 3, and 6 months for long-term studies, or 2, 4, and 6 weeks for accelerated studies).[17]
-
Analysis: Allow the pulled sample to equilibrate to room temperature. Prepare a solution and analyze by HPLC under the same conditions as the T=0 sample.
-
Data Evaluation: Compare the purity of the stressed samples to the T=0 sample. A "significant change" is typically defined as a >5% loss in purity from the initial value.
Table 1: Recommended Storage and Stability Testing Conditions
| Condition Type | Temperature | Relative Humidity (RH) | Recommended Use |
|---|---|---|---|
| Long-Term Storage | 2°C - 8°C | As low as possible | Standard shelf-life storage |
| Accelerated Stability | 40°C ± 2°C | 75% RH ± 5% RH | To predict long-term stability and identify degradation products[18] |
| Intermediate Stability | 30°C ± 2°C | 65% RH ± 5% RH | Used if significant degradation occurs under accelerated conditions[18] |
Section 4: Visual Diagrams and Data Summaries
Diagram 1: Primary Degradation Pathway
This diagram illustrates the hydrolysis of the ethyl ester, the most common degradation route.
Caption: Hydrolysis of the parent ester to its corresponding carboxylic acid and ethanol.
Diagram 2: Accelerated Stability Study Workflow
This flowchart outlines the key steps in performing an accelerated stability study.
Caption: Step-by-step workflow for conducting an accelerated stability study.
References
- The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed.
- Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide - Benchchem.
- hydrolysis of esters - Chemguide.
- Ester to Acid - Common Conditions.
- Material Safety Data Sheet.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC.
- APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
- Pharmaceutical Aspects Of Accelerated Stability Studies.
- Research progress of thiazole flavor compounds. - CABI Digital Library.
- The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids - ACS Publications.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- Stability Testing of Pharmaceutical Products.
- Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole.
- Assessing Shelf Life Using Real-Time and Accelerated Stability Tests.
- Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI.
- SAFETY DATA SHEET - Meridian Bioscience.
- ethyl acetate - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Ethyl Acetate This MSDS is valid for all grades and catalog #'s - Science Interactive.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - Semantic Scholar.
- Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products - Science Alert.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. scienceinteractive.com [scienceinteractive.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. meridianbioscience.com [meridianbioscience.com]
- 13. rcilabscan.com [rcilabscan.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. japsonline.com [japsonline.com]
- 18. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
Optimizing catalyst load for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate derivative synthesis
Technical Support Center: Optimizing Catalyst Load for Thiazole Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate and its derivatives. We will focus on the critical parameter of catalyst loading, offering a framework grounded in mechanistic understanding to resolve common experimental challenges.
Section 1: Mechanistic Foundations of Thiazole Synthesis
A profound understanding of the reaction mechanism is paramount to effective troubleshooting. The most common and robust method for synthesizing the target thiazole core is the Hantzsch Thiazole Synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.[3][4]
The role of the catalyst in this process can vary. In many classical Hantzsch syntheses, the reaction can proceed without a dedicated catalyst, relying on the inherent nucleophilicity of the thioamide and the electrophilicity of the α-halocarbonyl.[5] However, to improve yields, accelerate reaction times, and enable the use of less reactive substrates, various catalysts are employed. These can range from Brønsted or Lewis acids to heterogeneous catalysts like silica-supported tungstosilisic acid.[1][2] The catalyst typically functions by activating the carbonyl group, facilitating the initial nucleophilic attack or the final dehydration step.
Caption: The generalized mechanism of the Hantzsch Thiazole Synthesis.[3][4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during synthesis, with a focus on diagnosing and resolving problems related to catalyst loading.
Q1: What are the initial signs of suboptimal catalyst loading in my synthesis?
A1: The primary indicators of an incorrect catalyst load manifest in several ways:
-
Low Reaction Yield: This is the most common sign. The conversion of starting materials to the desired product is inefficient.[6]
-
Slow or Stalled Reaction: If the reaction proceeds much slower than literature reports or fails to reach completion, the catalyst concentration may be insufficient.[6]
-
Poor Selectivity: An increase in the formation of side products or impurities suggests that the catalyst loading might be too high, promoting undesired reaction pathways.[6]
-
Incomplete Conversion: The presence of significant amounts of starting materials after the expected reaction time points towards either low catalyst loading or a deactivated catalyst.[6]
Q2: My reaction yield is low. How do I determine if it's a catalyst loading issue?
A2: A low yield can stem from multiple factors, including reagent purity and reaction conditions.[7] To specifically investigate catalyst loading, follow these steps:
-
Verify Catalyst Activity: Ensure your catalyst is active and has been stored correctly. If possible, run a control reaction with a fresh batch of catalyst to rule out deactivation.[6]
-
Systematic Increase in Loading: Conduct a series of small-scale experiments, systematically increasing the catalyst load (e.g., in increments of 1-2 mol%). If the yield improves to a plateau, the initial loading was likely too low.[6][8]
-
Analyze Byproducts: Use LC-MS or GC-MS to identify major impurities. If you observe products resulting from catalyst-driven decomposition or side reactions, your loading may be too high.
Q3: Can continuously increasing the catalyst load always improve the reaction yield?
A3: No, this is a common misconception. While a minimum catalyst amount is necessary, excessively high loading can be detrimental. Beyond an optimal point, increasing the catalyst concentration can lead to:
-
Decreased Yield: High catalyst loads can promote side reactions, dimerization, or polymerization of starting materials or products.[8]
-
Product Degradation: The product itself might be unstable in the presence of excess catalyst, especially under harsh conditions.
-
Interference with Workup: High catalyst concentrations can complicate product isolation and purification.
-
Increased Cost: Catalysts, especially those based on precious metals, can be expensive, making excessive use economically unviable.
Q4: I am observing significant side product formation. How is this related to catalyst load?
A4: Significant side product formation is often linked to a catalyst load that is too high. Excess catalyst can provide enough activity to overcome the activation energy for alternative, undesired reaction pathways.[8] For example, it might promote self-condensation of the keto-ester or other side reactions. The first corrective step should be to reduce the catalyst loading systematically. If the issue persists, consider adjusting the reaction temperature, as high temperatures can also favor side product formation.[8][9]
Q5: What are some common catalysts for Hantzsch-type synthesis and their typical starting loads?
A5: The choice of catalyst is highly dependent on the specific substrates. For many modern variations of the Hantzsch synthesis, a range of catalysts has proven effective.
| Catalyst Type | Example(s) | Typical Starting Load | Notes |
| Heterogeneous Acid | Silica-supported Tungstosilisic Acid (SiW.SiO₂) | 5-10 mol% | Reusable and environmentally benign; can be removed by simple filtration.[2][10] |
| Transition Metals | Palladium (Pd), Copper (Cu) salts | 0.1 - 5 mol% | Often used for C-H activation or cross-coupling reactions on the pre-formed thiazole ring, not the initial cyclization.[5] |
| Organocatalysts | Triethylamine | Catalytic to stoichiometric | Often used as a base to neutralize HCl or HBr formed during the reaction.[11] |
| No Catalyst | - | 0 mol% | Many Hantzsch syntheses proceed efficiently without a catalyst, particularly with reactive substrates.[5] |
Section 3: Experimental Protocols
Protocol 3.1: General Synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
This protocol is a general guideline and requires optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the α-halo ester (e.g., ethyl 4-chloro-3-oxobutanoate, 1.0 equiv) and the thioamide (4-chlorobenzothioamide, 1.0 equiv) in a suitable solvent (e.g., ethanol, 5-10 mL/mmol).
-
Catalyst Addition: Add the chosen catalyst at its initial loading concentration (refer to the table above).
-
Reaction: Heat the mixture to reflux (or the optimized temperature) and monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the reaction mixture (e.g., with a saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.[12]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[12]
Protocol 3.2: Systematic Catalyst Load Optimization
This workflow is designed to identify the optimal catalyst loading for your specific substrates and conditions.
Sources
- 1. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions in Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate ester hydrolysis
Technical Support Center: Hydrolysis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Welcome to the technical support guide for the hydrolysis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of this specific synthetic transformation. Our goal is to empower you to minimize side reactions and maximize the yield and purity of the target carboxylic acid, a key intermediate in many synthetic pathways.
Section 1: Core Principles of the Hydrolysis Reaction
The conversion of an ester to a carboxylic acid is a fundamental reaction in organic synthesis. For the substrate Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, the primary goal is to cleave the ethyl ester group without compromising the integrity of the thiazole ring or inducing unwanted side reactions. This can be achieved through two primary pathways: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification): This is typically the preferred method as it is an irreversible process. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylate salt. A final acidification step during work-up protonates the salt to yield the desired carboxylic acid.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the hydrolysis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate in a direct question-and-answer format.
Q1: My hydrolysis reaction is incomplete, with significant starting material remaining. How can I drive it to completion?
A1: Incomplete conversion is a frequent challenge. The primary causes are insufficient reaction time, suboptimal temperature, or catalyst-related issues.
-
Critique of Acid Catalysis: Acid-catalyzed hydrolysis is an equilibrium-controlled reaction.[1][2] To drive it towards the products, a large excess of water is required, which can create solubility issues for your substrate.[1] For this reason, irreversible base-catalyzed saponification is strongly recommended.
-
Optimizing Base Catalysis:
-
Choice of Base: Lithium hydroxide (LiOH) is often superior to sodium (NaOH) or potassium (KOH) hydroxides for substrates with sensitive functional groups. It allows for effective hydrolysis at lower temperatures (0°C to room temperature), minimizing degradation pathways.[3]
-
Stoichiometry: Ensure you are using a molar excess of the base. A common starting point is 1.5 to 3.0 equivalents of LiOH.
-
Solvent System: The substrate has poor solubility in water alone. A biphasic solvent system is necessary. A mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v) is an excellent choice as it provides a homogenous reaction medium for both the ester and the hydroxide salt.[3]
-
Reaction Monitoring: Do not rely on a fixed reaction time. The most reliable method is to monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Q2: I am observing a significant byproduct, which I suspect is from decarboxylation. How can I prevent this?
A2: Your suspicion is likely correct. Heterocyclic acetic acids, such as the product of this hydrolysis, can be susceptible to decarboxylation (loss of CO₂), particularly under harsh acidic conditions or at elevated temperatures.[4][5][6]
-
Mechanism of Decarboxylation: The reaction proceeds through the loss of carbon dioxide from the carboxylic acid, often facilitated by heat. The stability of the resulting intermediate determines the ease of this side reaction.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Avoid heating the reaction mixture. Performing the hydrolysis with LiOH at 0°C significantly reduces the rate of decarboxylation.
-
Careful Acidification: During the work-up, the acidification step to protonate the carboxylate salt must be performed slowly and at low temperatures (ice bath, 0-5°C). A rapid, exothermic addition of strong acid can create localized heating, promoting decarboxylation. Use a dilute acid like 1N HCl for better control.
-
Avoid Prolonged Exposure to Acid: Once the product has precipitated, it should be filtered, washed, and dried promptly. Leaving the acidic product in the aqueous filtrate for extended periods is not recommended.
-
Caption: Desired hydrolysis vs. decarboxylation side reaction.
Q3: The purity of my final product is low, and I see multiple spots on TLC after work-up. What are the likely issues?
A3: Low purity often points to degradation of the thiazole ring or other competing reactions. While the thiazole ring is generally more stable to hydrolysis than its oxazole counterparts, harsh conditions can lead to decomposition.[7]
-
Thiazole Ring Stability: The aromatic character of the thiazole ring provides considerable stability.[7] However, prolonged exposure to high concentrations of strong bases or acids, especially at elevated temperatures, can lead to ring-opening or other degradative pathways.
-
Recommended Protocol for High Purity: Adhering to a mild and controlled protocol is paramount. The use of LiOH at 0°C, as detailed below, is specifically designed to prevent both decarboxylation and ring degradation.
-
Purification: If impurities persist, recrystallization is often effective. A solvent system such as ethanol/water or acetone/heptane can be explored to selectively crystallize the desired carboxylic acid, leaving impurities in the mother liquor.
Section 3: Recommended Experimental Protocol & Conditions
This section provides a robust, field-proven protocol for the hydrolysis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, designed to maximize yield and purity.
Optimized Protocol: Low-Temperature Saponification
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate (1.0 eq).
-
Add a solvent mixture of Tetrahydrofuran (THF) and deionized water (3:1 v/v). Ensure enough solvent is used to fully dissolve the starting material at room temperature (approx. 0.1 M concentration).
-
Cool the flask to 0°C in an ice-water bath.
-
-
Addition of Base:
-
In a separate container, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq) in a minimum amount of deionized water.
-
Add the LiOH solution dropwise to the stirred ester solution at 0°C over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C.
-
Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot is no longer visible. Typical reaction times are 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the bulk of the THF via rotary evaporation, keeping the temperature of the water bath below 30°C.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution to pH 2-3 by the dropwise addition of cold 1N HCl with vigorous stirring. A white precipitate of the carboxylic acid should form.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes or heptane to aid in drying.
-
Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization if necessary.
-
Table 1: Comparison of Hydrolysis Conditions
| Parameter | Recommended Method | Alternative Method (High-Risk) | Rationale for Recommendation |
| Catalyst | LiOH·H₂O (2.0 eq) | NaOH (3.0 eq) | LiOH is effective at lower temperatures, minimizing side reactions.[3] |
| Temperature | 0°C | Reflux (60-80°C) | Low temperature is crucial to prevent decarboxylation and degradation. |
| Solvent | THF / Water (3:1) | Ethanol / Water (3:1) | THF provides excellent solubility for the substrate at low temperatures. |
| Work-up | Cold (0°C) 1N HCl | Room Temp. 6N HCl | Cold, dilute acid prevents localized heating and degradation during precipitation. |
| Expected Purity | >95% | Variable, often <85% | The high-risk method often leads to decarboxylation and other impurities. |
| Primary Risk | Longer reaction time | Decarboxylation, Ring Degradation | The trade-off for higher purity is a potentially slower reaction. |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: Which is definitively better for this hydrolysis: acid or base catalysis? For this specific substrate, base catalysis (saponification) is superior. Its irreversible nature ensures the reaction goes to completion without requiring a large excess of reagents, and when performed under mild, controlled conditions, it minimizes side reactions like decarboxylation.[8][9]
-
FAQ 2: What is the best solvent system to use? A mixture of THF and water is highly recommended. THF is an excellent solvent for the ester and is fully miscible with water, creating a homogeneous environment for the reaction to proceed efficiently, even at low temperatures.[3] Dioxane/water is another viable alternative.
-
FAQ 3: How do I properly monitor the reaction progress by TLC? Spot your reaction mixture on a TLC plate alongside a spot of your starting material. Use an appropriate eluent (e.g., 1:1 Ethyl Acetate/Hexanes). The starting ester will be less polar (higher Rf) than the product carboxylic acid (which often streaks or stays at the baseline). The reaction is complete when the starting material spot has completely disappeared.
-
FAQ 4: My product is an oil or is difficult to precipitate. What should I do? If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous/organic mixture. First, ensure all the organic solvent (THF) has been removed. If it still fails to precipitate, you can perform a liquid-liquid extraction. Extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum to isolate your product.
References
- Grokipedia. (n.d.). Thiazole.
- ResearchGate. (n.d.). Water–thiazole ring complexes with interaction energies calculated by....
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- Semantic Scholar. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2014). How do you do de esterification in a short period of time with good yield?. Retrieved from [Link]
-
Semantic Scholar. (1972). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]
-
Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thiazole â Grokipedia [grokipedia.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. cdn.prexams.com [cdn.prexams.com]
A Comparative Guide to the Efficacy of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of pharmacological activities.[1][2] Its presence in clinically approved drugs for various therapeutic areas underscores its significance in drug design and development. This guide provides a comprehensive comparison of the biological efficacy of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate against other notable thiazole derivatives, supported by experimental data from peer-reviewed literature. We will delve into its anti-inflammatory, antimicrobial, and anticancer properties, offering a critical perspective for researchers in the field.
The Significance of the Thiazole Scaffold
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][4] The structural versatility of the thiazole ring allows for modifications that can fine-tune the pharmacological profile of the resulting compounds, making it a fertile ground for the development of novel therapeutic agents.[3]
Synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate: A Proposed Route
Proposed Synthesis Workflow
Caption: Proposed Hantzsch synthesis of the target compound.
Step-by-Step Proposed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzothioamide (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl 4-chloro-3-oxobutanoate (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative efficacy data for Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate is limited in the public domain. Therefore, this guide will present a comparative analysis using data from structurally related thiazole derivatives to provide a valuable frame of reference for its potential biological activities.
Anti-inflammatory Activity
The thiazole nucleus is a common feature in many anti-inflammatory agents. A notable example is Fenclozic acid, or 2-(4-chlorophenyl)-thiazol-4-ylacetic acid, a structural isomer of the hydrolyzed form of our target compound. This highlights the potential of the 4-chlorophenylthiazole scaffold in modulating inflammatory responses. The anti-inflammatory activity of thiazole derivatives is often evaluated by their ability to inhibit protein denaturation and suppress inflammatory mediators.[6]
Table 1: Comparative In Vitro Anti-inflammatory Activity of Thiazole Derivatives
| Compound ID | Derivative Class | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Compd. 29 | 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | Carrageenan-induced rat paw edema (% inhibition) | Potent inhibition | Ibuprofen | - |
| Compd. 71 | 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | Carrageenan-induced rat paw edema (% inhibition) | Potent inhibition | Ibuprofen | - |
| 6a | 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide | Albumin Denaturation (% inhibition at 1600µg/ml) | 78.81% | Diclofenac Sodium | - |
| 6c | 2-(2,3-dimethylphenylamino)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide | Albumin Denaturation (% inhibition at 1600µg/ml) | 79.93% | Diclofenac Sodium | - |
Note: Direct IC50 values for some compounds in this assay were not available in the cited literature; instead, percentage inhibition is provided.
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[7] Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[4][8] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole Derivatives
| Compound ID | Derivative Class | S. aureus | E. coli | C. albicans | Reference Compound | MIC (µg/mL) of Ref. |
| 43a | 4-(4-bromophenyl)-thiazol-2-amine derivative | 16.1 (µM) | 16.1 (µM) | - | Norfloxacin | - |
| 37c | Substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | 46.9 | 93.7 | 5.8 | - | - |
| T3 | 5-acetyl-4-methyl-2-(methyl-4-aminobenzoate)-1,3-thiazole | - | - | 4xMIC showed 67.9% CV uptake | - | - |
Note: Data for some compounds is presented in µM or as a factor of MIC, as reported in the source.[7][9]
Anticancer Activity
The thiazole scaffold is present in several approved anticancer drugs, such as Dasatinib. Numerous studies have demonstrated the potential of novel thiazole derivatives to inhibit cancer cell proliferation and induce apoptosis.[10] The cytotoxic activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells and provides an IC50 value, the concentration of a compound that inhibits cell growth by 50%.
Table 3: Comparative Anticancer Activity (IC50 in µM) of Thiazole Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 6i | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | 6.10 | Doxorubicin | 4.17-5.57 |
| 6v | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | 6.49 | Doxorubicin | 4.17-5.57 |
| 5d | Ethyl 3-substituted-2-{4-oxo-2-(2-((...))hydrazineyl)thiazol-5(4H)-ylidene}acetate | Notable antiproliferative effect | Doxorubicin | - |
| 5g | Ethyl 3-substituted-2-{4-oxo-2-(2-((...))hydrazineyl)thiazol-5(4H)-ylidene}acetate | Notable antiproliferative effect | Doxorubicin | - |
Note: Some studies reported "notable antiproliferative effects" without providing specific IC50 values.[6]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.[6]
Workflow for Albumin Denaturation Assay
Caption: Workflow for the in vitro albumin denaturation assay.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8). Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with the buffer to desired concentrations.
-
Reaction Mixture: To 2.8 mL of the BSA solution, add 0.2 mL of the test compound or standard solution at various concentrations.
-
Incubation: Incubate the mixtures at room temperature for 15 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 72°C for 5 minutes.
-
Cooling: Immediately cool the tubes in an ice bath for 10 minutes.
-
Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate in the context of other bioactive thiazole derivatives. While direct experimental data for this specific compound is sparse, the analysis of structurally related molecules suggests its potential as a promising scaffold for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. The provided protocols offer a standardized approach for the systematic evaluation of this and other novel thiazole derivatives. Further research, including the specific synthesis and comprehensive biological testing of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate, is warranted to fully elucidate its therapeutic potential.
References
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4758-4770.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS Omega.
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Journal of Molecular Structure, 1277, 134850.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.
- Antimicrobial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11649-11666.
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (2025). RSC Advances, 15(7), 4829-4846.
- Synthesis and antiinflammatory activity of 2, 4-disubstituted thiazoles. (2026).
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 152-156.
- Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. (n.d.).
- Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017). Molecules, 22(3), 433.
- An efficient and fast procedure for the Hantzsch dihydropyridine syntheses using Coherent Synthesis™. (n.d.).
- Hantzsch Ester Synthesis. (n.d.).
- Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017). European Journal of Medicinal Chemistry, 127, 943-953.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of the Indian Chemical Society, 102(7), 101823.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2876-2886.
- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014).
- 2-[2-(4-Chlorophenyl)
- Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. (1982). Chemical and Pharmaceutical Bulletin, 30(10), 3548-3561.
- SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia, 63(2), 172-177.
- Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. (1981). Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 78(4), 337-349.
- Cytotoxicity of N-(thiazol-2-yl)
- SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.). RASAYAN Journal of Chemistry, 12(1), 366-371.
- Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2025). Molecules, 30(17), 3895.
- MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Malaysian Journal of Chemistry, 23(1), 24-33.
- (PDF) A Facile Synthesis and Molecular Docking for Anti-inflammatory Activity of 2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl). (2018).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchemrev.com [jchemrev.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
Analytical Platform Comparison & Validation Guide: Quantification of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Assay Validation Guide
Executive Summary
The quantification of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate —a critical lipophilic intermediate and pharmacophore building block—requires robust analytical controls. Because the molecule possesses a highly conjugated π -system spanning the chlorophenyl and thiazole rings, it exhibits strong ultraviolet (UV) absorbance in the 240–300 nm range[1]. This makes High-Performance Liquid Chromatography with UV detection (HPLC-UV) a highly effective platform for its analysis.
This guide provides a comprehensive, self-validating HPLC-UV protocol, grounds the validation framework in the latest[2], and objectively compares the validated method against alternative platforms (UPLC-UV and LC-MS/MS) to aid in stage-appropriate analytical decision-making.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, an analytical protocol cannot merely be a list of instructions; it must explain the causality behind the chemistry and incorporate internal checks to validate its own performance before data is accepted.
Step-by-Step Methodology & Chemical Causality
Step 1: Standard and Sample Preparation
-
Action: Dissolve the analyte in 100% Acetonitrile (ACN) to create a 1.0 mg/mL stock solution. Serially dilute using the mobile phase (60:40 ACN:Water) to a working concentration of 10 µg/mL.
-
Causality: The highly lipophilic 4-chlorophenyl group renders the compound practically insoluble in pure water. Initial dissolution in a strong organic solvent ensures complete solubilization. Diluting the final working standard in the mobile phase prevents "solvent-mismatch" effects (such as peak fronting or splitting) that occur when the injection solvent is significantly stronger than the eluent.
Step 2: Chromatographic Separation
-
Action: Inject 10 µL onto a C18 Column (250 x 4.6 mm, 5 µm). Elute isocratically using 60% ACN and 40% High-Purity Water buffered with 0.1% Trifluoroacetic Acid (TFA) at a flow rate of 1.0 mL/min. Set the PDA/UV detector to 254 nm.
-
Causality: Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate contains a basic thiazole nitrogen ( pKa ~ 2.5) and an ester linkage. The addition of 0.1% TFA lowers the pH to ~2.0. This serves a dual purpose: it fully protonates the thiazole nitrogen, preventing secondary electrostatic interactions with unendcapped silanol groups on the C18 stationary phase (which causes peak tailing), while remaining mild enough to prevent the base-catalyzed hydrolysis of the ethyl acetate moiety during the run.
System Suitability Testing (SST)
Before executing the validation, the system must prove it is fit for purpose. Inject the 10 µg/mL standard six consecutive times.
-
Precision (RSD < 2.0%): Validates the mechanical precision of the autosampler and the photometric stability of the UV detector.
-
Tailing Factor (T < 1.5): Validates that secondary silanol interactions are successfully suppressed by the TFA buffer.
-
Theoretical Plates (N > 5000): Validates the kinetic efficiency of the C18 column, ensuring the stationary phase has not degraded.
Fig 1: Experimental workflow for the HPLC-UV validation of the thiazole derivative.
ICH Q2(R2) Validation Framework
Once SST criteria are met, the method is validated according to the updated[2],[3].
-
Specificity & Selectivity: Blank injections must show no interfering peaks at the retention time of the analyte ( tR ~ 8.5 min). Forced degradation studies (acid, base, peroxide, and photolysis) are performed to ensure that degradation products—particularly the hydrolyzed carboxylic acid derivative—are chromatographically resolved from the parent peak[4].
-
Linearity and Range: Evaluated across a concentration range of 1.0 to 100 µg/mL. A correlation coefficient ( R2 ) of > 0.999 ensures that the detector response is directly proportional to the analyte concentration[5],[6].
-
Accuracy: Recovery studies performed by spiking known amounts of the analyte into a matrix at 80%, 100%, and 120% of the target concentration. Acceptable recovery falls within 98.0% – 102.0%[6].
-
LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. The Limit of Detection (LOD) is 3.3×(σ/S) , and the Limit of Quantification (LOQ) is 10×(σ/S) .
Comparative Analysis: HPLC-UV vs. Alternative Platforms
While HPLC-UV is the workhorse for API release testing and formulation QC, modern drug development often requires transitioning between platforms based on the Analytical Target Profile (ATP). The table below objectively compares the validated HPLC-UV method against UPLC-UV and LC-MS/MS for the quantification of this specific thiazole derivative[7].
Quantitative Performance Comparison
| Parameter | HPLC-UV (Current Method) | UPLC-UV (Alternative 1) | LC-MS/MS (Alternative 2) |
| Stationary Phase | C18, 5 µm (250 x 4.6 mm) | C18, 1.7 µm (50 x 2.1 mm) | C18, 1.7 µm (50 x 2.1 mm) |
| Detector / Wavelength | PDA / UV at 254 nm | PDA / UV at 254 nm | ESI+ / MRM ( m/z 282 → 150)* |
| Typical Retention Time | 8.5 min | 1.8 min | 1.5 min |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 50 µg/mL | 0.1 – 100 ng/mL |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.15 ng/mL |
| Matrix Interference | Moderate (Relies on resolution) | Low (High peak capacity) | Very Low (Mass filtering) |
| Throughput | ~4 samples / hour | ~15 samples / hour | ~15 samples / hour |
| Equipment Cost | Low ($30k - $50k) | Medium ($60k - $90k) | High (>$200k) |
*Note: MRM transitions are theoretical, based on the collision-induced dissociation (CID) of the ester and chlorophenyl-thiazole core.
Strategic Platform Selection
-
HPLC-UV: Best suited for late-stage QC environments where robustness, ease of transfer, and low operational costs are prioritized over extreme sensitivity.
-
UPLC-UV: Ideal for high-throughput in-process control (IPC) monitoring during the chemical synthesis of the compound, where rapid feedback is required.
-
LC-MS/MS: Mandatory for pharmacokinetic (PK) studies or trace-level genotoxic impurity profiling, where sub-nanogram sensitivity and absolute specificity are required in complex biological matrices[7].
Fig 2: Decision matrix for selecting the optimal analytical platform based on assay requirements.
References
-
[2] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures. ICH Official Guidelines. Available at:[Link]
-
[5] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
[3] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
[6] ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at:[Link]
-
[7] D-NB. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Available at:[Link]
-
[1] MDPI (Foods). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available at:[Link]
-
[4] ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available at:[Link]
Sources
- 1. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
Spectral Comparison Guide: Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate vs. Its Free Acid Form
Introduction and Structural Context
Thiazole-2-acetic acid derivatives are highly privileged pharmacophores in medicinal chemistry, frequently serving as the core structural motif for PPAR agonists, kinase inhibitors, and anti-inflammatory agents [1]. During the drug development lifecycle, the ethyl ester variant—Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate —is typically synthesized first via the Hantzsch protocol [3]. This ester often acts as a lipophilic prodrug or a stable synthetic intermediate.
Subsequent alkaline hydrolysis yields the active pharmacophore, 2-(4-(4-chlorophenyl)thiazol-2-yl)acetic acid . This guide provides a rigorous, objective comparison of the spectral properties (NMR, FTIR, and LC-MS) of both compounds, detailing the experimental workflows and the mechanistic causality behind the observed spectral shifts.
Mechanistic Causality of Spectral Shifts
Understanding the physical chemistry behind the structural transformation is critical for accurate spectral interpretation[2]:
-
NMR Spectroscopy: The conversion from an ester to a carboxylic acid fundamentally alters the electronic environment of the adjacent methylene bridge (-CH₂-). In the ester, the ethyl group acts as a weak electron-donating moiety. Upon hydrolysis, the free acid engages in strong intermolecular hydrogen bonding (especially in polar aprotic solvents like DMSO-d₆). This deshields the local protons. The most definitive diagnostic marker of successful hydrolysis is the complete disappearance of the ethyl quartet (~4.22 ppm) and triplet (~1.28 ppm), coupled with the emergence of a broad, highly deshielded carboxylic acid proton (>12.5 ppm).
-
FTIR Spectroscopy: The carbonyl (C=O) stretching frequency is exquisitely sensitive to hydrogen bonding. The ester exhibits a sharp, unassociated C=O stretch at ~1738 cm⁻¹. Upon conversion to the free acid, the molecules form stable hydrogen-bonded dimers in the solid state (KBr pellet). This dimerization weakens the C=O double bond character, causing a diagnostic bathochromic shift (lower frequency) to ~1705 cm⁻¹, accompanied by a massive, broad O-H stretching band spanning 2500–3400 cm⁻¹.
Experimental Protocols
The following methodologies detail the synthesis and transformation of the compounds. Every protocol is designed as a self-validating system to ensure experimental integrity.
Protocol 1: Hantzsch Synthesis of the Ester [3]
Mechanism & Self-Validation: The formation of the thiazole ring is accompanied by the release of water and HCl, which drives the precipitation of the highly crystalline product from the ethanolic solution, providing immediate visual validation of the reaction's progress.
-
Reaction Setup: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10.0 mmol) and ethyl 3-amino-3-thioxopropanoate (10.0 mmol) in 30 mL of absolute ethanol.
-
Cyclization: Reflux the mixture at 80°C for 2 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The highly UV-active starting materials will convert into a single, less polar spot (R_f ~ 0.6).
-
Workup: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO₃ to quench residual HBr. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from hot ethanol to yield Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate as an off-white solid.
Protocol 2: Alkaline Hydrolysis to the Free Acid
Mechanism & Self-Validation: The cleavage of the lipophilic ester generates a highly polar sodium carboxylate salt. The reaction is self-validating: the initial heterogeneous suspension becomes a clear, homogeneous aqueous solution once full conversion is achieved.
-
Saponification: Suspend the synthesized ester (5.0 mmol) in 15 mL of ethanol and add 10 mL of 1M aqueous NaOH.
-
Agitation: Stir at room temperature for 4 hours until the suspension completely clarifies into a homogeneous solution.
-
Solvent Removal: Evaporate the ethanol under reduced pressure to prevent esterification reversal during acidification.
-
Acidification: Cool the aqueous layer to 0°C and acidify dropwise with 1M HCl until pH ~2 is reached. A dense white precipitate will immediately form.
-
Isolation: Collect the precipitate via vacuum filtration, wash extensively with cold distilled water to remove NaCl, and dry in vacuo to afford pure 2-(4-(4-chlorophenyl)thiazol-2-yl)acetic acid.
Spectral Data Comparison
Table 1: ¹H and ¹³C NMR Spectral Comparison
Note: Ester spectra typically recorded in CDCl₃; Free Acid spectra recorded in DMSO-d₆ due to solubility constraints.
| Nucleus | Structural Assignment | Ethyl Ester (CDCl₃, δ ppm) | Free Acid (DMSO-d₆, δ ppm) |
| ¹H NMR | -COOH | N/A | 12.85 (br s, 1H) |
| Thiazole H -5 | 7.42 (s, 1H) | 8.05 (s, 1H) | |
| 4-Chlorophenyl (Ar-H ) | 7.85 (d, 2H), 7.38 (d, 2H) | 7.95 (d, 2H), 7.52 (d, 2H) | |
| -CH ₂-COO(H/R) | 4.05 (s, 2H) | 4.08 (s, 2H) | |
| Ester -OCH ₂CH₃ | 4.22 (q, 2H) | N/A | |
| Ester -OCH₂CH ₃ | 1.28 (t, 3H) | N/A | |
| ¹³C NMR | Carbonyl (C =O) | 169.5 | 171.2 |
| Thiazole C -2 | 162.1 | 164.5 | |
| -C H₂-COO(H/R) | 38.4 | 38.6 | |
| Ester Aliphatic C | 61.5, 14.2 | N/A |
Table 2: FTIR and Mass Spectrometry (LC-MS) Comparison
| Analytical Method | Diagnostic Feature | Ethyl Ester | Free Acid |
| FTIR (KBr) | C=O Stretch | 1738 cm⁻¹ (sharp) | 1705 cm⁻¹ (strong, shifted) |
| O-H Stretch | Absent | 2500–3400 cm⁻¹ (broad) | |
| C-H Aromatic Stretch | 3110 cm⁻¹ | 3115 cm⁻¹ | |
| LC-MS (ESI+) | [M+H]⁺ Calculated | 282.03 m/z | 254.00 m/z |
| [M+H]⁺ Observed | 282.05 m/z | 254.02 m/z |
Data Visualization
Workflow for the synthesis, hydrolysis, and spectral characterization of thiazole-2-acetate analogs.
References
-
Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. National Library of Medicine (NIH PMC).[Link]
-
Palladium-Catalyzed Allylic Substitution Reaction of Benzothiazolylacetamide with Allylic Alcohols in Water. The Journal of Organic Chemistry (ACS Publications).[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
